Quinovin

Catalog No.
S1561864
CAS No.
107870-05-3
M.F
C36H56O9
M. Wt
632.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Quinovin

CAS Number

107870-05-3

Product Name

Quinovin

IUPAC Name

(1S,2R,4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-1,2,6b,9,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid

Molecular Formula

C36H56O9

Molecular Weight

632.8 g/mol

InChI

InChI=1S/C36H56O9/c1-18-10-15-35(30(40)41)16-17-36(31(42)43)21(25(35)19(18)2)8-9-23-33(6)13-12-24(32(4,5)22(33)11-14-34(23,36)7)45-29-28(39)27(38)26(37)20(3)44-29/h8,18-20,22-29,37-39H,9-17H2,1-7H3,(H,40,41)(H,42,43)/t18-,19+,20-,22+,23-,24+,25+,26-,27+,28-,29+,33+,34-,35+,36-/m1/s1

InChI Key

PUOQHFWXBKTHST-DLCGLXBKSA-N

SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C)O)O)O)C)C)C2C1C)C(=O)O)C(=O)O

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C)O)O)O)C)C)C2C1C)C(=O)O)C(=O)O

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C)O)O)O)C)C)[C@@H]2[C@H]1C)C(=O)O)C(=O)O

Quinoline Derivatives in Drug Discovery

Quinoline derivatives boast a remarkably broad spectrum of biological activities, including:

  • Antimicrobial: Many quinoline derivatives exhibit potent antimicrobial properties. For instance, the well-known antimalarial drug chloroquine and the antiretroviral drug saquinavir are both quinoline-based molecules [].
  • Anticancer: Research suggests that specific quinoline derivatives possess anticancer properties. Their mechanism of action can involve various cellular processes, making them promising candidates for further development [].
  • Anti-inflammatory: Some quinoline derivatives demonstrate anti-inflammatory properties, making them potentially useful in treating inflammatory diseases [].

The versatility of quinoline derivatives stems from their ability to bind to various biological targets. By modifying the structure of the quinoline ring, scientists can create new compounds with tailored properties for specific applications.

Quinoline as a Scaffold in Natural Product Research

Natural products, often derived from plants and microorganisms, are a rich source of potential drug candidates. Many naturally occurring bioactive compounds incorporate a quinoline ring within their structure. By studying how these natural products interact with biological systems, researchers can leverage the quinoline scaffold to design and synthesize novel drugs with improved efficacy and selectivity [].

Quinovin is a complex organic compound classified as an alkaloid, specifically a member of the cinchona alkaloids family. Its chemical formula is C36H56O9C_{36}H_{56}O_9 and it possesses a unique structural configuration that includes multiple rings and functional groups. Quinovin is primarily derived from the bark of the Cinchona tree, which has been historically significant for its medicinal properties, particularly in treating malaria due to its active components like quinine and cinchonidine. The compound is characterized by its intricate arrangement of carbon, hydrogen, and oxygen atoms, contributing to its biological activity and potential therapeutic applications .

As mentioned previously, some research suggests Quinovin may inhibit PDE1 enzymes []. PDE1 is involved in various biological processes, but its exact role in the context of Quinovin is not fully understood and requires further investigation.

, primarily involving condensation and oxidation processes. A common method for synthesizing quinovin involves the condensation reaction of phenol with phenylacetaldehyde, followed by oxidation to form the final product . Additionally, quinovin can participate in electrophilic aromatic substitutions, where its aromatic rings can react with electrophiles under specific conditions. The reactivity of quinovin is influenced by its functional groups, which can facilitate further transformations such as esterification or reduction reactions .

Quinovin exhibits notable biological activities that have garnered interest in medicinal chemistry. It has been studied for its potential antimalarial properties, akin to other cinchona alkaloids. Research indicates that quinovin may interact with various biological targets, including enzymes and receptors involved in disease pathways. Its structural similarity to quinine suggests that it may possess similar mechanisms of action, potentially inhibiting parasitic growth or modulating immune responses . Furthermore, quinovin has displayed antioxidant properties, contributing to its therapeutic potential in managing oxidative stress-related conditions.

The synthesis of quinovin can be achieved through several methods:

  • Condensation Reaction: The most common method involves the condensation of phenol and phenylacetaldehyde.
  • Oxidation: Following condensation, oxidation reactions are employed to finalize the compound.
  • Total Synthesis: Advanced synthetic routes may include multi-step processes that involve various reagents and catalysts to construct the complex structure of quinovin from simpler precursors .

These synthesis methods highlight the versatility and complexity involved in producing quinovin for research and pharmaceutical applications.

Quinovin has several applications in both research and medicine:

  • Antimalarial Treatment: Due to its structural similarity to quinine, quinovin is investigated for potential use in treating malaria.
  • Pharmaceutical Development: Quinovin serves as a lead compound for developing new drugs targeting various diseases.
  • Biochemical Research: It is utilized in studies examining enzyme interactions and metabolic pathways related to alkaloids .

Studies on quinovin's interactions reveal its potential as a bioactive compound. Interaction studies often focus on its binding affinity to specific receptors or enzymes. For instance, research has indicated that quinovin may modulate the activity of certain enzymes involved in metabolic processes or disease progression. These interactions can provide insights into how quinovin might be used therapeutically or how it could influence biological systems at a molecular level .

Quinovin shares structural and functional similarities with several other alkaloids, particularly those derived from the Cinchona tree. Notable similar compounds include:

  • Quinine: A well-known antimalarial agent with a methoxy group at a specific position.
  • Cinchonidine: Similar to quinine but differs by having a hydrogen atom instead of a methoxy group at the same position.
  • Cinchonine: Another related alkaloid that exhibits similar biological properties but varies slightly in structure.

Comparison Table

CompoundStructural FeaturesBiological Activity
QuinovinComplex ring structure; multiple O atomsPotential antimalarial
QuinineMethoxy group; similar ring structureEstablished antimalarial
CinchonidineHydrogen instead of methoxyAntimalarial; chiral ligand
CinchonineSimilar structure; varies slightlyAntimalarial; chiral ligand

Quinovin's uniqueness lies in its specific arrangement of functional groups and rings, which may confer distinct biological activities compared to its analogs . This structural diversity opens avenues for further research into its pharmacological properties and potential therapeutic applications.

XLogP3

4.8

Appearance

Cryst.

UNII

5655DJH94B

Wikipedia

Quinovin

Dates

Modify: 2023-08-15

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